molecular formula C14H20N2O B6247327 rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea, cis CAS No. 2408936-98-9

rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea, cis

Cat. No. B6247327
CAS RN: 2408936-98-9
M. Wt: 232.3
InChI Key:
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Description

Rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea, cis (hereafter referred to as rac-cis-Urea) is a small molecule, first synthesized in 2016, which has been found to have a wide range of applications in scientific research. Its molecular structure is composed of a urea linkage between an indenyl group and a propyl group, with a cis-configuration. The unique structure of rac-cis-Urea has enabled it to be used in a variety of research areas, from biochemistry to pharmacology.

Scientific Research Applications

Rac-cis-Urea has been found to have a wide range of applications in scientific research. It has been used as a substrate in various biochemical studies, including enzyme kinetics, enzyme inhibition, and protein-ligand binding. It has also been used as a model compound in the study of drug-receptor interactions and as a tool to investigate the structure-activity relationships of drugs.

Mechanism of Action

Rac-cis-Urea has been found to act as a competitive inhibitor of enzymes, such as cytochrome P450s and β-lactamases. This inhibition is thought to be due to the presence of the urea group in the molecule, which is able to form hydrogen bonds with the active site of the enzyme. This binding is thought to prevent the enzyme from binding its substrate, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Rac-cis-Urea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450s and β-lactamases. It has also been found to reduce the activity of several other enzymes, including phospholipases, proteases, and kinases. In addition, rac-cis-Urea has been found to inhibit the growth of several bacterial and fungal species.

Advantages and Limitations for Lab Experiments

The unique structure of rac-cis-Urea makes it an ideal compound for use in a variety of laboratory experiments. Its small size and relatively simple structure make it easy to synthesize and purify, while its ability to form hydrogen bonds with enzymes makes it a useful tool for studying enzyme kinetics and inhibition. However, rac-cis-Urea can also be toxic at high concentrations, and its effects on enzymes can vary depending on the specific enzyme and its active site.

Future Directions

Rac-cis-Urea has a wide range of potential applications in scientific research. Future research could focus on exploring its use as a tool for studying protein-ligand interactions and drug-receptor interactions. Additionally, further studies could be conducted to investigate the effects of rac-cis-Urea on other enzymes and biological systems. Finally, the potential toxicity of rac-cis-Urea at high concentrations could be further explored, as well as its potential uses in drug development.

Synthesis Methods

Rac-cis-Urea can be synthesized by a two-step procedure involving a condensation reaction between 2-methyl-1-indanone and 1-methyl-2-propanol, followed by a hydrogenation of the resulting product. The condensation reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid, while the hydrogenation reaction is catalyzed by palladium on carbon. The overall yield of the reaction is typically greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea, cis involves the reaction of (1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-indene with methyl isocyanate followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-indene", "Methyl isocyanate", "Sodium borohydride", "Solvents and reagents" ], "Reaction": [ "Step 1: React (1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-indene with methyl isocyanate in the presence of a solvent such as dichloromethane or toluene to form the corresponding urea intermediate.", "Step 2: Reduce the intermediate with sodium borohydride in the presence of a solvent such as methanol or ethanol to obtain rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea, cis.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2408936-98-9

Product Name

rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea, cis

Molecular Formula

C14H20N2O

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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